1-(Azocan-1-yl)-3-cyclopentylpropan-1-one
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Overview
Description
1-(Azocan-1-yl)-3-cyclopentylpropan-1-one is a chemical compound characterized by the presence of an azocane ring and a cyclopentyl group attached to a propanone backbone
Preparation Methods
The synthesis of 1-(Azocan-1-yl)-3-cyclopentylpropan-1-one typically involves multiple steps, starting with the formation of the azocane ring. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-(Azocan-1-yl)-3-cyclopentylpropan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Azocan-1-yl)-3-cyclopentylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The azocane ring and cyclopentyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(Azocan-1-yl)-3-cyclopentylpropan-1-one can be compared with other similar compounds such as:
1-(Azocan-1-yl)-2-methoxyethanone: Similar in structure but with a methoxy group, leading to different reactivity and applications.
1-(Azocan-1-yl)-4-chlorobutan-1-one:
1-(Azocan-1-yl)-3-phenylpropan-1-one: The presence of a phenyl group introduces aromaticity, affecting its interactions and stability.
The uniqueness of this compound lies in its specific combination of the azocane ring and cyclopentyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(azocan-1-yl)-3-cyclopentylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c17-15(11-10-14-8-4-5-9-14)16-12-6-2-1-3-7-13-16/h14H,1-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNWIIFAAFUBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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